N-({2-[(4-chlorophenyl)acetyl]hydrazinyl}carbonothioyl)furan-2-carboxamide
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Overview
Description
N~2~-({2-[2-(4-CHLOROPHENYL)ACETYL]HYDRAZINO}CARBOTHIOYL)-2-FURAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a chlorophenyl group, an acetyl hydrazino group, and a carbothioyl group attached to a furan ring. Its molecular formula is C14H12ClN3O2S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-({2-[2-(4-CHLOROPHENYL)ACETYL]HYDRAZINO}CARBOTHIOYL)-2-FURAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorophenylacetic acid with hydrazine hydrate to form 4-chlorophenylacetyl hydrazine. This intermediate is then reacted with carbon disulfide and potassium hydroxide to form the carbothioyl derivative. Finally, the furan ring is introduced through a cyclization reaction under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N~2~-({2-[2-(4-CHLOROPHENYL)ACETYL]HYDRAZINO}CARBOTHIOYL)-2-FURAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N~2~-({2-[2-(4-CHLOROPHENYL)ACETYL]HYDRAZINO}CARBOTHIOYL)-2-FURAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N2-({2-[2-(4-CHLOROPHENYL)ACETYL]HYDRAZINO}CARBOTHIOYL)-2-FURAMIDE involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
- N-({2-[2-(4-chlorophenyl)acetyl]hydrazino}carbothioyl)-3,4,5-trimethoxybenzamide
- 5-bromo-N-({2-[2-(4-chlorophenyl)acetyl]hydrazino}carbothioyl)-2-furamide
Uniqueness
N~2~-({2-[2-(4-CHLOROPHENYL)ACETYL]HYDRAZINO}CARBOTHIOYL)-2-FURAMIDE is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C14H12ClN3O3S |
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Molecular Weight |
337.8 g/mol |
IUPAC Name |
N-[[[2-(4-chlorophenyl)acetyl]amino]carbamothioyl]furan-2-carboxamide |
InChI |
InChI=1S/C14H12ClN3O3S/c15-10-5-3-9(4-6-10)8-12(19)17-18-14(22)16-13(20)11-2-1-7-21-11/h1-7H,8H2,(H,17,19)(H2,16,18,20,22) |
InChI Key |
FJZVCQDDNZWWMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=O)NC(=S)NNC(=O)CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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